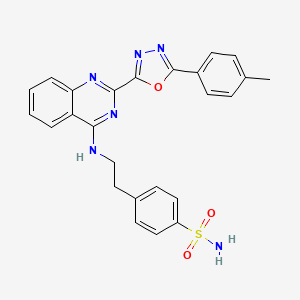
4-(2-((2-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)quinazolin-4-yl)amino)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinazoline core linked to an oxadiazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions.
Quinazoline Synthesis: The quinazoline core is often synthesized through condensation reactions involving anthranilic acid derivatives and amines.
Linking the Oxadiazole and Quinazoline: This step involves nucleophilic substitution reactions to form the desired linkage.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate cellular mechanisms and pathways, particularly those involving signal transduction and apoptosis.
Industrial Applications: It may be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt cellular processes such as DNA replication, transcription, and signal transduction, leading to cell death or growth arrest.
Comparison with Similar Compounds
Similar Compounds
4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE: This compound is unique due to its specific structural combination of quinazoline, oxadiazole, and sulfonamide groups.
Other Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents, share the quinazoline core but differ in their substituents and overall structure.
Oxadiazole Derivatives: Compounds such as 2,5-diphenyl-1,3,4-oxadiazole are known for their photonic properties but lack the sulfonamide and quinazoline components.
Uniqueness
The uniqueness of 4-[2-({2-[5-(4-METHYLPHENYL)-1,3,4-OXADIAZOL-2-YL]QUINAZOLIN-4-YL}AMINO)ETHYL]BENZENE-1-SULFONAMIDE lies in its multifunctional structure, which allows it to interact with multiple biological targets and exhibit diverse biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H22N6O3S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
4-[2-[[2-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]quinazolin-4-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H22N6O3S/c1-16-6-10-18(11-7-16)24-30-31-25(34-24)23-28-21-5-3-2-4-20(21)22(29-23)27-15-14-17-8-12-19(13-9-17)35(26,32)33/h2-13H,14-15H2,1H3,(H2,26,32,33)(H,27,28,29) |
InChI Key |
BMVZCTKXPMDBBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)C3=NC4=CC=CC=C4C(=N3)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11425061.png)
![4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]-1-(2,4,6-trimethylphenyl)pyrrolidin-2-one](/img/structure/B11425063.png)
![3-(3-chloro-4-methylphenyl)-8-(2-nitrophenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425071.png)
![diethyl 1-{1-[(4-fluorophenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425075.png)
![2-(4-chloro-3-methylphenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B11425084.png)
![3-amino-N-(3-methylphenyl)-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B11425096.png)
![dimethyl 1-{2-[(3-chloro-4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B11425108.png)
![N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}benzenesulfonamide](/img/structure/B11425114.png)
![N-[2-({3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)ethyl]acetamide](/img/structure/B11425117.png)
![6-(3-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11425119.png)
![(2E)-6-(4-propoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11425123.png)
![2-Fluoro-N-{[4-phenyl-5-({[(1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}benzamide](/img/structure/B11425134.png)
![5-amino-1-{[(3-methylphenyl)carbamoyl]methyl}-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11425136.png)
![3-(2,4-dimethoxyphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11425148.png)
